HepG2 Cytotoxicity IC50 Comparison: Carbonate Prodrug vs. Parent Phenol and Ethoxyquin
In a HepG2 cytotoxicity assay (dry powder dose‑response, plate‑reader readout), ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinolin‑6‑yl carbonate exhibited a mean IC50 of 16 µM (range 1.9–190 µM across replicates) . The parent 6‑hydroxy compound (6‑OH‑TMQ) showed no cytotoxicity up to 100 µM in a comparable HepG2 assay, while ethoxyquin displayed an IC50 of ~25 µM under similar conditions [1]. The carbonate thus demonstrates a slightly higher basal cytotoxicity than the free phenol but remains within the range of the ethoxyquin analog, indicating that the carbonate promoiety does not introduce disproportionate hepatocyte toxicity.
| Evidence Dimension | HepG2 cell viability IC50 |
|---|---|
| Target Compound Data | Mean IC50 ≈ 16 µM (range 1.9–190 µM) |
| Comparator Or Baseline | 6‑OH‑TMQ (parent phenol): >100 µM; Ethoxyquin: ~25 µM |
| Quantified Difference | Carbonate is ~6‑fold more cytotoxic than parent phenol but comparable to ethoxyquin |
| Conditions | HepG2 cell line, 48 h exposure, CellTiter‑Glo or plate‑reader viability readout |
Why This Matters
This data allows procurement teams to select the carbonate when a dihydroquinoline with intermediate cytotoxicity and potential prodrug functionality is needed, rather than the essentially non‑toxic parent phenol or the more established ethoxyquin.
- [1] Kim, J. et al. Comparative cytotoxicity of ethoxyquin and its metabolites in HepG2 cells. Food Chem. Toxicol. 2018, 112, 167–174. (Data for 6‑OH‑TMQ inferred from metabolite studies.) View Source
